molecular formula C19H16N2O3S B3444126 1-[(4-ethoxy-1-naphthyl)sulfonyl]-1H-benzimidazole

1-[(4-ethoxy-1-naphthyl)sulfonyl]-1H-benzimidazole

Cat. No. B3444126
M. Wt: 352.4 g/mol
InChI Key: ZJXZNVBRSGNZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethoxy-1-naphthyl)sulfonyl]-1H-benzimidazole, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of California, San Francisco in 2009. Since then, ESI-09 has been extensively studied for its potential use in treating various diseases and disorders.

Scientific Research Applications

Crystallography

The compound has been used in crystallography studies . The crystal structure of a similar compound, (4-ethoxynaphthalen-1-yl)(furan-2-yl)methanone, has been studied . This research provides valuable insights into the molecular structure and atomic coordinates of compounds with similar structures .

Antimicrobial Activity

The compound has shown promising results in antimicrobial screening . Specifically, alkylated products, (E)-1-(4-ethoxynaphthalen-1-yl)-2-(4-nitrophenyl)diazene (KA 008), (E)-4-((4-ethoxynaphthalen-1-yl)diazenyl benzoic acid (KA 009) were found to be the most active of all the compounds synthesised, with an MIC of 35.16µg/ml against P. aeruginosa and S. pyrogenes for KA 008 and 70.32 µg/ml against S. typhi and P. aeruginosa for KA 009 .

Synthesis of Derivatives

The compound can be used as a precursor for the synthesis of various derivatives . For instance, it has been used in the synthesis of ether and acetyl derivatives through Williamson’s synthesis and acetylation with acetic anhydride .

Dye Manufacturing

The compound has been used in the manufacturing of azo dyes . Structural modification of these compounds resulted in seven novel dyes .

Commercial Availability

The compound is commercially available and can be procured from various suppliers for scientific research . This makes it accessible for various research applications .

Material Science

The compound’s unique properties make it a potential candidate for material science research. Its crystal structure and the ability to form various derivatives can be leveraged in the development of new materials .

properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-24-18-11-12-19(15-8-4-3-7-14(15)18)25(22,23)21-13-20-16-9-5-6-10-17(16)21/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXZNVBRSGNZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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